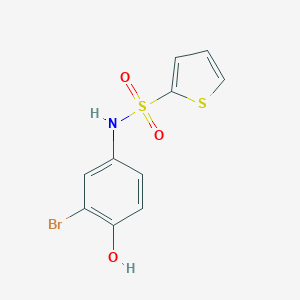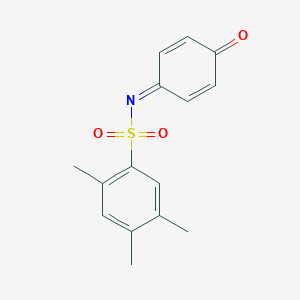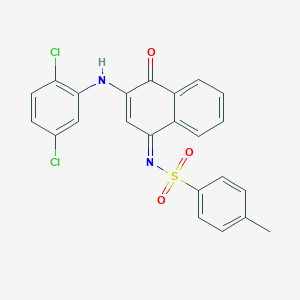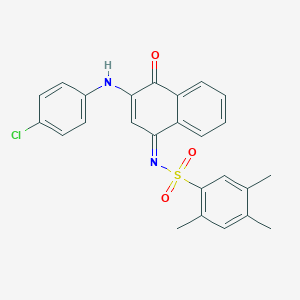![molecular formula C26H24N2O6S B284993 Methyl 5-{isonicotinoyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B284993.png)
Methyl 5-{isonicotinoyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-{isonicotinoyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate, commonly known as MIB-1, is a synthetic compound that has gained significant attention in the field of cancer research. This compound is a potent inhibitor of cell proliferation and has shown promising results in various preclinical studies.
Wirkmechanismus
The mechanism of action of MIB-1 is not fully understood. However, it is believed that MIB-1 inhibits cell proliferation by targeting the cell cycle. Specifically, MIB-1 has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. By inhibiting CDK activity, MIB-1 prevents the progression of cells through the cell cycle, leading to cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects:
MIB-1 has been shown to have a number of biochemical and physiological effects. In addition to its anticancer activity, MIB-1 has been shown to have anti-inflammatory and antioxidant properties. MIB-1 has also been shown to inhibit the activity of enzymes involved in the metabolism of drugs, which could have implications for drug interactions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MIB-1 for lab experiments is its potency as an anticancer agent. MIB-1 has been shown to be effective at inhibiting the growth of cancer cells at low concentrations. In addition, MIB-1 has been shown to be relatively stable in vitro, making it a useful tool for studying the mechanism of action of anticancer agents. However, MIB-1 is a synthetic compound, which could limit its applicability in certain types of experiments. In addition, the complex synthesis method of MIB-1 could make it difficult to obtain in large quantities for use in experiments.
Zukünftige Richtungen
There are a number of future directions for research on MIB-1. One area of research could be to further elucidate the mechanism of action of MIB-1. Specifically, more research could be done to understand how MIB-1 interacts with CDKs and other proteins involved in the cell cycle. Another area of research could be to investigate the potential of MIB-1 as a therapeutic agent for other diseases, such as neurodegenerative diseases and autoimmune disorders. Finally, more research could be done to optimize the synthesis method of MIB-1, with the goal of making it more accessible for use in experiments.
In conclusion, MIB-1 is a synthetic compound that has shown significant potential as an anticancer agent. Its complex synthesis method and potent anticancer activity make it a useful tool for studying the mechanism of action of anticancer agents. However, more research is needed to fully understand the mechanism of action of MIB-1 and to investigate its potential as a therapeutic agent for other diseases.
Synthesemethoden
The synthesis of MIB-1 involves a series of chemical reactions. The starting material is 2-methyl-1-benzofuran-3-carboxylic acid, which is reacted with isonicotinoyl chloride in the presence of a base to form isonicotinoyl-2-methyl-1-benzofuran-3-carboxylic acid. This intermediate is then reacted with 2,4,5-trimethylbenzenesulfonyl chloride to form MIB-1. The overall synthesis of MIB-1 is a complex process that requires specialized knowledge and expertise.
Wissenschaftliche Forschungsanwendungen
MIB-1 has shown promising results in various preclinical studies as a potential anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. MIB-1 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, MIB-1 has been shown to inhibit the growth of tumors in animal models of cancer. These results suggest that MIB-1 has significant potential as a therapeutic agent for cancer.
Eigenschaften
Molekularformel |
C26H24N2O6S |
|---|---|
Molekulargewicht |
492.5 g/mol |
IUPAC-Name |
methyl 2-methyl-5-[pyridine-4-carbonyl-(2,4,5-trimethylphenyl)sulfonylamino]-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C26H24N2O6S/c1-15-12-17(3)23(13-16(15)2)35(31,32)28(25(29)19-8-10-27-11-9-19)20-6-7-22-21(14-20)24(18(4)34-22)26(30)33-5/h6-14H,1-5H3 |
InChI-Schlüssel |
KWXRMXZATIZVKB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)C(=O)C4=CC=NC=C4)C |
Kanonische SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)C(=O)C4=CC=NC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-isopropylbenzenesulfonamide](/img/structure/B284910.png)
![4-[(4-Methylbenzoyl)(2-thienylsulfonyl)amino]phenyl 4-methylbenzoate](/img/structure/B284911.png)
![N-{12-oxo-17-oxatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1,3,5,7,9,11(16)-hexaen-8-yl}thiophene-2-sulfonamide](/img/structure/B284914.png)


![2-Hydroxy-5-[(mesitylsulfonyl)amino]benzoic acid](/img/structure/B284921.png)
![N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)-2-naphthalenesulfonamide](/img/structure/B284922.png)

![N-[(1Z)-3-[(5-chloro-2-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]-4-methoxybenzenesulfonamide](/img/structure/B284933.png)


![3-[[(4Z)-1-oxo-4-(2,4,5-trimethylphenyl)sulfonyliminonaphthalen-2-yl]amino]benzoic acid](/img/structure/B284938.png)
![N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide](/img/structure/B284939.png)
![2,4-dimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B284940.png)
